A Technical Guide to the Chemical Structure Elucidation of Xylopentaose
A Technical Guide to the Chemical Structure Elucidation of Xylopentaose
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, holds significant interest in the pharmaceutical and food industries for its prebiotic properties. The precise determination of its chemical structure is paramount for understanding its biological activity and for quality control in production processes. This technical guide provides an in-depth overview of the core analytical methodologies employed for the complete structural elucidation of xylopentaose, which is established as a linear polymer of β-D-xylopyranose units linked by (1→4) glycosidic bonds.[1][2] We detail the experimental protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and enzymatic hydrolysis, presenting key quantitative data in structured tables and visualizing complex workflows using Graphviz diagrams.
Introduction
Xylopentaose is an oligosaccharide consisting of five D-xylose monomers.[2] It is a component of xylan, a major hemicellulose found in plant cell walls.[3] The elucidation of its structure involves determining the monosaccharide composition, the sequence of these units, the configuration of the glycosidic linkages (α or β), and the positions of these linkages. The primary structure of xylopentaose is a linear chain of β-D-xylose units connected via 1,4-glycosidic bonds.[1][2] This guide focuses on the analytical techniques that confirm this structure.
Core Analytical Techniques
The structural determination of xylopentaose relies on a combination of powerful analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, and enzymatic hydrolysis confirms the type of glycosidic linkages.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry is a fundamental tool for determining the molecular weight of xylopentaose and confirming its pentameric nature. Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, often detecting the molecule as a sodiated adduct [M+Na]⁺.[4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing sequence and linkage information.
Quantitative Data from Mass Spectrometry
The fragmentation of xylo-oligosaccharides in MS/MS typically yields B, C, and Y-type ions, which arise from cleavage of the glycosidic bonds. The mass difference between consecutive ions in a series corresponds to a single xylose residue (132 Da).
| Ion Type | Xylopentaose [M+Na]⁺ (m/z 701)[4] | Fragment Ion (m/z)[4] | Inferred Structure |
| Precursor | C₂₅H₄₂O₂₁ | 701 | Xyl₅-Na⁺ |
| C-type | C₅ | 701 | C₅ |
| C-type | C₄ | 569 | C₄ |
| C-type | C₃ | 437 | C₃ |
| C-type | C₂ | 305 | C₂ |
Table 1: Summary of key fragment ions observed in the ESI-MS/MS spectrum of sodiated xylopentaose (Xyl₅). The observed fragments confirm the sequential loss of xylose residues from the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required to assign all proton and carbon signals and to establish through-bond connectivities.
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¹H NMR: Identifies the anomeric protons (H-1), whose chemical shifts and coupling constants (³J(H1,H2)) are indicative of the glycosidic linkage's stereochemistry (α or β).
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¹³C NMR: Distinguishes between carbons involved in glycosidic linkages (e.g., C-1 and C-4) and others. Variations in chemical shifts allow for the differentiation of terminal and internal xylose units.[5]
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each xylose ring, allowing for the assignment of protons from H-1 through H-5.[6][7]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.[7][8]
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[8] The key correlation for xylopentaose is between the anomeric proton (H-1) of one residue and the linkage carbon (C-4) of the adjacent residue, definitively establishing the 1→4 linkage.
Quantitative Data from ¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are sensitive to the local electronic environment. This allows for the differentiation of monosaccharide units based on their position in the oligosaccharide chain.
| Carbon Atom | Non-reducing Terminal Unit (ppm) | Internal Units (ppm) | Reducing Terminal Unit (α-anomer, ppm) | Reducing Terminal Unit (β-anomer, ppm) |
| C-1 | ~103.4 | ~103.2 | ~94.9 | ~99.3 |
| C-2 | ~74.2 | ~74.2 | ~72.1 | ~76.7 |
| C-3 | ~75.5 | ~75.5 | ~74.2 | ~78.5 |
| C-4 | ~78.5 | ~78.5 | ~71.9 | ~72.1 |
| C-5 | ~63.7 | ~63.7 | ~63.6 | ~67.9 |
Table 2: Representative ¹³C NMR chemical shifts for xylopentaose.[5][9] The distinct chemical shift for the C-1 of the non-reducing terminal unit versus the internal units is a key diagnostic feature.[5] Data for reducing terminal units are based on D-xylose anomers.[9]
Visualizing the Structure and Elucidation Workflow
Chemical Structure of Xylopentaose
Caption: Chemical structure of β-1,4-xylopentaose.
General Workflow for Structure Elucidation
References
- 1. Xylopentaose | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xylooligosaccharides: A Bibliometric Analysis and Current Advances of This Bioactive Food Chemical as a Potential Product in Biorefineries’ Portfolios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. bmse000026 D-(+)-Xylose at BMRB [bmrb.io]
